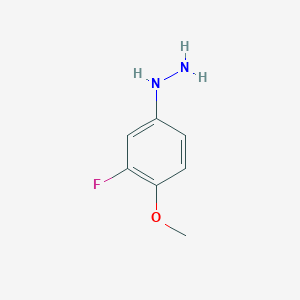

(3-Fluoro-4-methoxyphenyl)hydrazine

Vue d'ensemble

Description

(3-Fluoro-4-methoxyphenyl)hydrazine: is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . It is characterized by the presence of a fluoro group at the third position and a methoxy group at the fourth position on the phenyl ring, along with a hydrazine functional group. This compound is typically a brownish-red solid and is used in various chemical reactions and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Fluoro-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazines.

Applications De Recherche Scientifique

(3-Fluoro-4-methoxyphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparaison Avec Des Composés Similaires

(4-Methoxyphenyl)hydrazine: Similar structure but lacks the fluoro group.

(3-Fluorophenyl)hydrazine: Similar structure but lacks the methoxy group.

(4-Fluoro-3-methoxyphenyl)hydrazine: Similar structure but with different positions of the fluoro and methoxy groups.

Uniqueness: (3-Fluoro-4-methoxyphenyl)hydrazine is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Activité Biologique

(3-Fluoro-4-methoxyphenyl)hydrazine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical formula for this compound is CHFNO. The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate under reflux conditions. This process can yield various derivatives that may exhibit enhanced biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The IC values for these compounds ranged from 0.011 µM to 0.073 µM, indicating potent activity comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6i | SGC-7901 | 0.011 |

| 6i | A549 | 0.015 |

| 6i | HT-1080 | 0.027 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that it demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported to be in the low micromolar range, showcasing its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 31.108 |

| E. coli | 62.216 |

| S. aureus | 15.625 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound was found to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. In vivo studies indicated that it could reverse cognitive dysfunction induced by scopolamine .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiproliferative Mechanism : The compound's ability to inhibit tubulin polymerization disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .

- Antimicrobial Mechanism : It appears to inhibit protein synthesis pathways in bacteria, contributing to its bactericidal effects .

- Neuroprotective Mechanism : By inhibiting acetylcholinesterase, it increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission and potentially ameliorating cognitive deficits .

Case Studies

- Anticancer Study : A series of derivatives were tested against multiple cancer cell lines, with one derivative exhibiting an IC value as low as 0.011 µM against SGC-7901 cells, highlighting its potential as a lead compound for further development .

- Neuroprotection : In a scopolamine-induced amnesia model, treatment with this compound resulted in significant improvement in memory performance compared to control groups, suggesting its therapeutic potential in treating cognitive impairments associated with neurodegenerative diseases .

Propriétés

IUPAC Name |

(3-fluoro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.